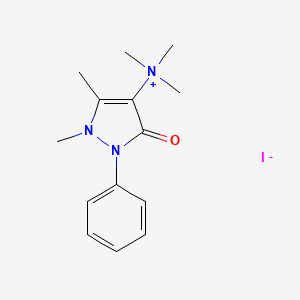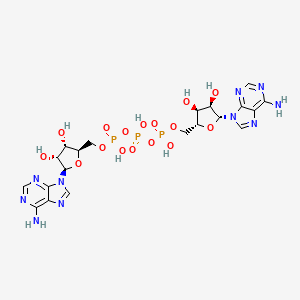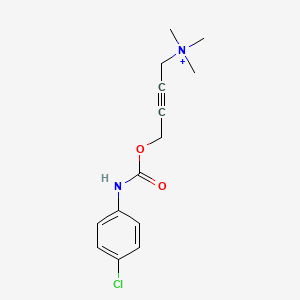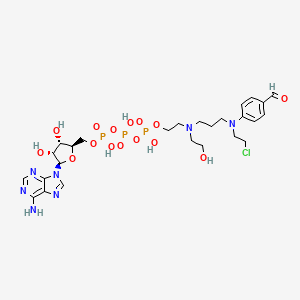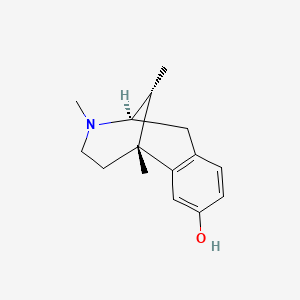
(-)-Metazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metazocine is an opioid analgesic that is chemically related to pentazocine. It is known for its significant analgesic effects, which are mediated through a mixed agonist-antagonist action at the mu opioid receptor. its clinical use is limited due to dysphoric and hallucinogenic effects, likely caused by its activity at kappa opioid receptors and sigma receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of metazocine involves a variation of the morphinan synthesis. The process begins with the reaction of the Grignard reagent from para-methoxybenzyl chloride with lutidine methiodide, resulting in the benzylated dihydropyridine. Reduction of the enamine pi-bond leads to the formation of tetrahydropyridine. Cyclization by means of acid directly forms the benzomorphan ring system. Finally, demethylation of the aromatic ring system yields the phenol .
Industrial Production Methods: While the detailed industrial production methods are not extensively documented, the synthetic route described above provides a foundational approach that can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Metazocine undergoes various chemical reactions, including:
Oxidation: Metazocine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of metazocine, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the metazocine molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Metazocine has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of opioid receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential analgesic properties and its effects on pain management.
Industry: Utilized in the development of new analgesic drugs and in the study of opioid receptor pharmacology.
Mechanism of Action
Metazocine exerts its effects through a mixed agonist-antagonist action at the mu opioid receptor. It also acts as a high-efficacy agonist at kappa opioid receptors and sigma receptors. The activation of these receptors leads to analgesic effects, but also dysphoric and hallucinogenic effects, which limit its clinical use .
Comparison with Similar Compounds
- Phenazocine
- Pentazocine
- Cyclazocine
Comparison: Metazocine is unique in its mixed agonist-antagonist action at the mu opioid receptor and its high-efficacy agonist activity at kappa opioid receptors and sigma receptors. This combination of actions results in significant analgesic effects but also dysphoric and hallucinogenic effects, which are less pronounced in some of its analogs like pentazocine .
Properties
CAS No. |
21286-57-7 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(1R,9R,13S)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14-,15-/m1/s1 |
InChI Key |
YGSVZRIZCHZUHB-VCTAVGKDSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |
Isomeric SMILES |
C[C@@H]1[C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |
Key on ui other cas no. |
21286-60-2 3734-52-9 |
Synonyms |
1,2,3,4,5,6-hexahydro-3,6,11-trimethyl-2,6-methano-3-benzazocin-8-ol metazocine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,6,6-Tetramethyl-1-azabicyclo[2.2.2]octane](/img/structure/B1203876.png)


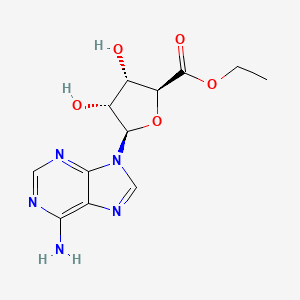
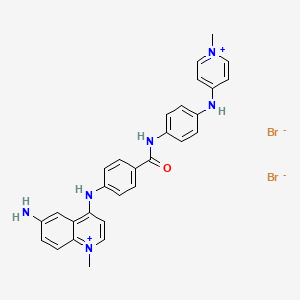
![(19,20,22,23,25-Pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate](/img/structure/B1203883.png)
